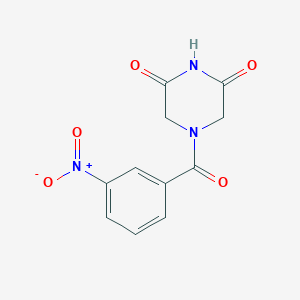
4-(3-Nitro-benzoyl)-piperazine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Nitro-benzoyl)-piperazine-2,6-dione is an organic compound that features a piperazine ring substituted with a 3-nitrobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione typically involves the acylation of piperazine-2,6-dione with 3-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Nitro-benzoyl)-piperazine-2,6-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzoyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid
Substitution: Acyl chlorides, bases like triethylamine
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: 4-(3-Amino-benzoyl)-piperazine-2,6-dione
Substitution: Various acyl-substituted piperazine-2,6-dione derivatives
Hydrolysis: 3-Nitrobenzoic acid and piperazine-2,6-dione
Wissenschaftliche Forschungsanwendungen
4-(3-Nitro-benzoyl)-piperazine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or receptor-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-(3-Nitro-benzoyl)-piperazine-2,6-dione depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 4-Nitrobenzoyl chloride
- 3-Nitrobenzoyl chloride
Comparison
4-(3-Nitro-benzoyl)-piperazine-2,6-dione is unique due to the presence of both a piperazine ring and a nitrobenzoyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 4-Chloro-3-nitrobenzoic acid lacks the piperazine ring, which may limit its applications in medicinal chemistry. Similarly, 4-Nitrobenzoyl chloride and 3-Nitrobenzoyl chloride are primarily used as acylating agents and do not possess the same biological activity as this compound.
Eigenschaften
IUPAC Name |
4-(3-nitrobenzoyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-9-5-13(6-10(16)12-9)11(17)7-2-1-3-8(4-7)14(18)19/h1-4H,5-6H2,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUOIZHMKRYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![3-BROMO-N~2~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)
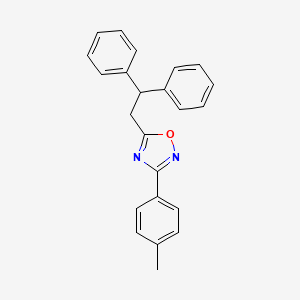
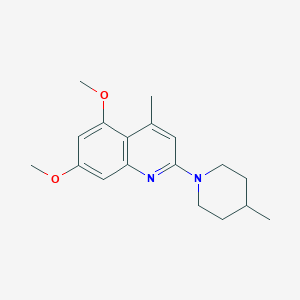


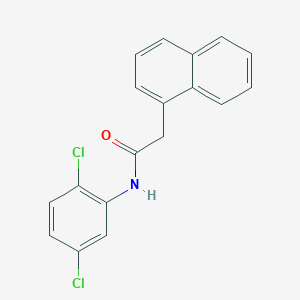
![[(8-Chloro-3-ethyl-2-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B5837350.png)
![4-({[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B5837351.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)
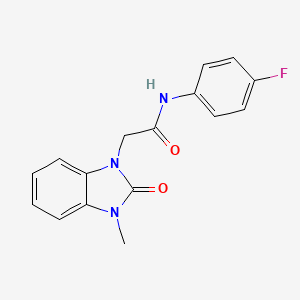
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-(4-ethylphenoxy)acetate](/img/structure/B5837370.png)
